An In-depth Technical Guide to N-(2,5-Dimethylphenyl)acetamide: Core Properties and Scientific Applications
An In-depth Technical Guide to N-(2,5-Dimethylphenyl)acetamide: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,5-Dimethylphenyl)acetamide, a substituted aromatic amide, holds significance as a key chemical intermediate and a metabolite of the industrially relevant compound, 2,5-dimethylaniline. This guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical application of scientific principles, offering detailed experimental protocols and the rationale behind methodological choices. All presented data is supported by authoritative sources to ensure scientific integrity and empower researchers in their laboratory endeavors.
Chemical Identity and Physicochemical Properties
N-(2,5-Dimethylphenyl)acetamide, also known as 2',5'-dimethylacetanilide, is a crystalline solid at room temperature. Its core structure consists of an acetamide group linked to a 2,5-dimethylphenyl moiety.
| Property | Value | Source |
| IUPAC Name | N-(2,5-dimethylphenyl)acetamide | [1] |
| CAS Number | 2050-44-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 151 °C (for the related compound 2-chloro-N-(2,5-dimethylphenyl)acetamide) | [3] |
| Boiling Point | 326.8±30.0 °C (Predicted) | [3] |
| Solubility | Limited solubility in water, soluble in organic solvents such as ethanol and methanol. | [4] |
| logP (Octanol/Water Partition Coefficient) | 2.911 (Crippen Calculated Property) | [4] |
The lipophilic nature of N-(2,5-Dimethylphenyl)acetamide, as indicated by its positive logP value, suggests good membrane permeability, a crucial factor in drug design and metabolic studies.
Figure 1: Chemical structure of N-(2,5-Dimethylphenyl)acetamide.
Synthesis and Purification
The most common and efficient method for the synthesis of N-(2,5-Dimethylphenyl)acetamide is the acylation of 2,5-dimethylaniline with an appropriate acetylating agent. The following protocol outlines a robust procedure using acetic anhydride.
Synthesis Protocol: Acetylation of 2,5-Dimethylaniline
This protocol is adapted from established methods for the synthesis of N-aryl acetamides.[5]
Materials:
-
2,5-Dimethylaniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Aniline: In a 250 mL Erlenmeyer flask, dissolve 2,5-dimethylaniline (0.1 mol) in 100 mL of deionized water containing a stoichiometric amount of concentrated HCl (0.1 mol). The addition of acid is crucial to form the water-soluble anilinium salt, facilitating a homogeneous reaction medium.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (0.1 mol). At this stage, no significant reaction occurs as the amine is protonated.
-
Initiation of Reaction: Slowly add a solution of sodium acetate (0.12 mol) in 50 mL of deionized water. Sodium acetate acts as a weak base, deprotonating the anilinium salt to regenerate the nucleophilic free aniline, which then reacts with the acetic anhydride.
-
Reaction and Precipitation: Continue stirring the mixture for 15-20 minutes. As the reaction proceeds, the product, N-(2,5-Dimethylphenyl)acetamide, will precipitate out of the solution due to its low water solubility.
-
Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any unreacted salts and water-soluble impurities.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of N-aryl acetamides. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
Procedure:
-
Dissolve the crude N-(2,5-Dimethylphenyl)acetamide in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Figure 2: Workflow for the synthesis and purification of N-(2,5-Dimethylphenyl)acetamide.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of the synthesized N-(2,5-Dimethylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the N-H proton of the amide, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8]
Expected Characteristic Absorptions:
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹.[9]
-
C=O Stretch (Amide I band): A strong, sharp absorption band around 1660 cm⁻¹. This is a highly characteristic peak for secondary amides.[10]
-
N-H Bend (Amide II band): An absorption band in the region of 1550 cm⁻¹.
-
Aromatic C-H Stretch: Peaks slightly above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Several absorptions in the 1450-1600 cm⁻¹ region.
The presence and position of these bands provide a molecular fingerprint, confirming the presence of the amide and substituted aromatic functionalities.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.[11]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (163.22). The PubChem database lists a top peak at m/z 121 in the GC-MS data.[1]
-
Key Fragments: Common fragmentation pathways for N-aryl acetamides include cleavage of the amide bond and rearrangements. The base peak at m/z 121 likely corresponds to the [M - CH₂CO]⁺ fragment, resulting from the loss of a ketene molecule. Other significant fragments may arise from the loss of a methyl group from the aromatic ring or cleavage of the N-C bond.[12][13]
Figure 3: Analytical workflow for the characterization of N-(2,5-Dimethylphenyl)acetamide.
Biological Significance and Toxicological Profile
Metabolic Fate
N-(2,5-Dimethylphenyl)acetamide is a known human metabolite of 2,5-dimethylaniline.[1] 2,5-Dimethylaniline is used in the manufacturing of dyes and other chemicals.[14] The metabolic pathway likely involves the N-acetylation of the parent aniline in the liver. Understanding this metabolic conversion is crucial for assessing the overall toxicity profile of 2,5-dimethylaniline.
Toxicological Considerations
Direct toxicological data for N-(2,5-Dimethylphenyl)acetamide is limited. However, the toxicity of its parent compound, 2,5-dimethylaniline, has been studied. Aromatic amines and their metabolites are known to have various toxic effects, with haematotoxicity (effects on the blood) being a primary concern.[15] Studies on dimethylaniline isomers have shown varying degrees of toxicity, with some isomers inducing DNA damage and methemoglobinemia.[15][16]
Given that N-(2,5-Dimethylphenyl)acetamide is a metabolite, its toxicological profile is intrinsically linked to that of 2,5-dimethylaniline. Further research is warranted to fully elucidate the specific biological activities and potential toxicities of N-(2,5-Dimethylphenyl)acetamide.
Safety Precautions:
Based on the safety data sheet for N-(2,5-Dimethylphenyl)acetamide, the compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
Applications and Future Directions
As a substituted acetamide, N-(2,5-Dimethylphenyl)acetamide serves as a valuable building block in organic synthesis. The amide functionality and the substituted aromatic ring provide reactive sites for further chemical modifications, making it a potential precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, various N-phenyl acetamide derivatives have been investigated for their potential as anticoagulant and anticancer agents.[17][18]
Future research could focus on:
-
The synthesis and biological evaluation of novel derivatives of N-(2,5-Dimethylphenyl)acetamide.
-
In-depth toxicological studies to fully characterize its safety profile.
-
Elucidation of its role in the metabolic pathways of 2,5-dimethylaniline and its contribution to the overall toxicity of the parent compound.
Conclusion
This technical guide has provided a detailed overview of the core properties of N-(2,5-Dimethylphenyl)acetamide. By integrating fundamental chemical data with practical experimental protocols and insights into its biological context, this document serves as a valuable resource for researchers in the chemical and pharmaceutical sciences. The emphasis on the rationale behind experimental choices and the inclusion of comprehensive citations are intended to uphold the principles of scientific integrity and empower further investigation into this and related compounds.
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